![molecular formula C8H8F3NO2 B3170647 Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 944905-45-7](/img/structure/B3170647.png)
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Overview
Description
“Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate” is a type of organic compound . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are similar to the compound , often involves the use of ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride as building blocks . The exact synthesis process for “Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate” may vary depending on the desired end product and the specific conditions of the reaction.
Molecular Structure Analysis
The molecular structure of “Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate” would include a pyrrole ring, a trifluoromethyl group, and an ethyl ester group . The exact structure can be determined using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
The chemical reactions involving “Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate” would depend on the specific conditions of the reaction and the presence of other reactants . Trifluoromethyl groups are often involved in nucleophilic substitution reactions, where a nucleophile attacks a carbon atom, leading to the substitution of one group for another .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate” would be influenced by its molecular structure. Trifluoromethyl groups can enhance the stability and lipophilicity of organic compounds, which can affect their solubility, boiling point, and other physical properties .
Scientific Research Applications
- ISO Common Names : Over 20 new TFMP-containing agrochemicals have acquired ISO common names, emphasizing their importance in agriculture .
- Unique Characteristics : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s distinct features contributes to the biological activities of TFMP derivatives .
- Fluorinated Organic Compounds : ETPC and its derivatives contribute to advances in functional materials. Fluorine-containing moieties significantly impact biological activities and physical properties, making them essential for discovery chemists .
- α-Trifluoromethylstyrenes : ETPC derivatives, such as α-trifluoromethylstyrenes, are synthesized and applied in organic chemistry. Their mechanisms and applications have been systematically studied .
- Polymer Flooding : In heavy oil fields, polymer flooding using ETPC-based polymers has demonstrated success. It increases heavy oil recovery by more than 20%. Challenges include maintaining polymer viscosity during surface injection and under reservoir conditions .
- Animal Health : ETPC derivatives find applications in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved, highlighting their relevance in animal health .
Agrochemicals
Pharmaceuticals
Functional Materials
Organic Synthetic Chemistry
Heavy Oil Recovery
Veterinary Products
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties . They are known to interact with a variety of biological targets, enhancing the activity of the resulting compounds .
Biochemical Pathways
For example, some trifluoromethyl-containing compounds are used as substrates for monitoring Cytochrome P450 activity , a key enzyme involved in drug metabolism.
Pharmacokinetics
Trifluoromethyl-containing compounds are generally known for their stability and resistance to metabolic degradation, which can enhance their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are often used in the synthesis of bioactive compounds due to their ability to enhance the biological activity of the resulting compounds .
Action Environment
The action of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, certain herbicides that contain trifluoromethyl groups are known to act better when soil humidity is between high and elevated . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)6-3-5(4-12-6)8(9,10)11/h3-4,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZCVOYWKIAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227339 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
944905-45-7 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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